molecular formula C9H11NO6 B3045951 Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- CAS No. 116920-04-8

Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-

Cat. No.: B3045951
CAS No.: 116920-04-8
M. Wt: 229.19 g/mol
InChI Key: NWAGXLBTAPTCPR-UHFFFAOYSA-N
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Description

The compound Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- (IUPAC name: Pentanoic acid,5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-2-[(1-oxohexadecyl)amino]-,1,1-dimethylethyl ester, (2S)) is a derivative of glutamic acid. It features a succinimidyl ester group, a palmitoyl (C16) chain, and a tert-butyl ester group. Key properties include:

  • Molecular Formula: C₂₉H₅₀N₂O₇
  • Molar Mass: 538.716 g/mol .
  • Application: Primarily used in peptide synthesis and bioconjugation due to its reactivity with amine groups in proteins or peptides .

Properties

IUPAC Name

5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO6/c11-6-4-5-7(12)10(6)16-9(15)3-1-2-8(13)14/h1-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAGXLBTAPTCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433407
Record name Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116920-04-8
Record name Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- typically involves the reaction of pentanoic acid derivatives with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions, usually at room temperature, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- undergoes various chemical reactions, including:

    Substitution Reactions: The NHS ester group can react with primary amines to form stable amide bonds.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of pentanoic acid and N-hydroxysuccinimide.

    Click Chemistry: It can participate in bioorthogonal reactions, such as the inverse electron demand Diels-Alder reaction with strained alkenes.

Common Reagents and Conditions

    Primary Amines: For substitution reactions to form amide bonds.

    Water: For hydrolysis reactions.

    Strained Alkenes: For click chemistry reactions.

Major Products Formed

    Amide Bonds: Formed through substitution reactions with primary amines.

    Pentanoic Acid and N-Hydroxysuccinimide: Formed through hydrolysis.

Scientific Research Applications

Chemical Synthesis Applications

Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- is utilized in organic synthesis due to its reactive functional groups. It can serve as a building block for more complex molecules through various chemical reactions:

  • Inverse Electron Demand Diels-Alder Reactions : The compound is employed to synthesize Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacetate, which is a precursor for Al[18F]-NOTA-labeled tetrazine radio ligands used in PET imaging systems. This application highlights its role in radiochemistry and imaging techniques .
  • Protein Degraders : As a functionalized von-Hippel-Lindau (VHL) ligand, this compound is integral in the development of targeted protein degraders. Its ability to selectively bind to target proteins makes it valuable for therapeutic strategies aimed at degrading specific proteins associated with diseases .

Biological Research Applications

The biological activity of pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- has been extensively studied, revealing its potential therapeutic applications:

  • Signaling Pathway Modulation : Research indicates that this compound can influence various cellular signaling pathways. Its interactions with proteins and enzymes are under investigation to elucidate its mechanisms of action and therapeutic efficacy .
  • Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory and analgesic effects. These properties are being explored for potential applications in pain management and inflammatory conditions .

Industrial Applications

In addition to its research applications, pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- finds utility in industrial settings:

  • Catalysis : The compound can be utilized as a catalyst component in various chemical processes. For instance, it has been incorporated into bifunctional catalysts for reactions involving biomass conversion .

Case Study 1: Synthesis of Radiolabeled Compounds

In a study examining the synthesis of Al[18F]-NOTA-labeled tetrazine radio ligands using pentanoic acid derivatives, researchers demonstrated the efficiency of inverse electron demand Diels-Alder reactions facilitated by this compound. The resulting radiolabeled compounds showed promise in pretargeted PET imaging applications.

Case Study 2: Targeted Protein Degradation

A recent investigation into the use of pentanoic acid as a VHL ligand revealed its effectiveness in developing small molecules that can induce targeted degradation of specific proteins implicated in cancer progression. The study highlighted the compound's potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- involves the formation of covalent bonds with target molecules. The NHS ester group reacts with primary amines to form stable amide bonds, facilitating the attachment of the compound to various biomolecules. This reactivity is crucial for its applications in bioconjugation and labeling.

Comparison with Similar Compounds

Derivatives with Variable Acyl Chains

Similar Compounds :

  • Pentanoic acid,5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-2-[(1-oxooctyl)amino]- (CAS: 240133-30-6)
  • Pentanoic acid,5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-2-[(1-oxododecyl)amino]- (CAS: 240133-36-2)
  • Pentanoic acid,5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-4-[(1-oxohexadecyl)amino]- (CAS: 240133-40-8)
Property Target Compound (C16) Octyl Derivative (C8) Dodecyl Derivative (C12) Hexadecyl Derivative (C16)
Carbon Chain Length 16 8 12 16
Lipophilicity High Moderate High Very High
Solubility Low in water Moderate in organic Low in water Very low in water
Application Cell membrane studies Short-term assays Drug delivery systems Long-acting formulations

Key Insight : Increasing acyl chain length enhances lipophilicity, making the compound more suitable for lipid-based drug delivery or membrane interaction studies .

Compounds with Alternative Protecting Groups

Example : Z-D-GLU(OTBU)-OH (CAS: 51644-83-8)

  • Structure : Features a tert-butyl ester and a benzyloxycarbonyl (Z) group.
  • Molecular Formula: C₂₀H₂₇NO₇ .
Property Target Compound (Succinimidyl Ester) Z-D-GLU(OTBU)-OH (Benzyloxycarbonyl)
Reactivity Reacts with amines Stable under basic conditions
Deprotection Hydrolysis (pH-sensitive) Acidic cleavage (e.g., TFA)
Stability Sensitive to moisture Stable at room temperature

Key Insight : The succinimidyl ester in the target compound offers rapid amine conjugation, while benzyloxycarbonyl groups require harsher deprotection conditions .

Pharmacologically Active Analogues

Example : Loxiglumide (CR 1505)

  • Structure: D,L-4-(3,4-dichloro-benzoylamino)-5-(N-3-methoxypropyl-pentylamino)-5-oxo-pentanoic acid
  • Application : Cholecystokinin antagonist with ED₅₀ values of 9–80 µmol/kg in experimental pancreatitis models .
Property Target Compound Loxiglumide
Functional Groups Succinimidyl ester Dichlorobenzoyl, methoxypropyl
Bioactivity Bioconjugation reagent Therapeutic agent
Toxicity Limited data Established safety profile

Key Insight: Structural modifications like aromatic or alkylamino groups (in Loxiglumide) confer pharmacological activity, whereas the target compound is tailored for chemical synthesis .

Amino Acid Derivatives with Ester/Amino Modifications

Example : CAS 18800-75-4

  • Structure: Pentanoic acid, 4,5-diamino-5-oxo-, phenylmethyl ester, hydrochloride
  • Application: Intermediate in peptide synthesis with a benzyl ester and amino groups .
Property Target Compound CAS 18800-75-4
Amino Groups Single amino group Two amino groups
Ester Group tert-Butyl Phenylmethyl (benzyl)
Reactivity Amine-targeted Amine/acid-reactive

Key Insight: Benzyl esters are cleaved via hydrogenolysis, while tert-butyl esters require acidic conditions, influencing their use in orthogonal protection strategies .

Biological Activity

Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- features a pentanoic acid backbone with a pyrrolidine moiety that contains two carbonyl groups. Its molecular formula is C9H11NO4C_9H_{11}NO_4 with a molecular weight of approximately 229.19 g/mol. The presence of the dioxo group enhances its reactivity and biological activity, allowing it to participate in various chemical reactions and interactions with biological targets .

Biological Activity Overview

Research indicates that pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- exhibits significant biological activities, including:

  • Anticancer Properties : Preliminary studies have shown that derivatives of 5-oxopyrrolidine compounds can exert potent anticancer effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. These compounds demonstrated structure-dependent anticancer activity, with certain modifications leading to enhanced efficacy .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. Some derivatives exhibited selective antimicrobial activity, making them potential candidates for treating resistant infections .
  • Anti-inflammatory and Analgesic Effects : There is emerging evidence suggesting that pentanoic acid derivatives may possess anti-inflammatory and analgesic properties, which are critical for developing new therapeutic agents for pain management .

Synthesis Methods

The synthesis of pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- can be achieved through several methods:

  • Bifunctional Catalysis : Utilizing catalysts such as platinum supported on acidic zeolites has been shown to facilitate the cascade reactions necessary for synthesizing this compound from simpler precursors.
  • Chemical Modifications : The compound can be synthesized through various chemical modifications involving amine coupling reactions or esterifications to enhance its biological activity and solubility .

Case Studies and Research Findings

Several studies have investigated the biological activity of pentanoic acid derivatives:

Anticancer Activity Case Study

In a study assessing the anticancer properties of various 5-oxopyrrolidine derivatives:

  • Compounds were tested against A549 cells at a concentration of 100 µM.
  • The MTT assay revealed that certain derivatives reduced cell viability significantly compared to control treatments with standard chemotherapeutics like cisplatin.
CompoundCell Viability (%)Activity Level
Compound A66%High
Compound B75%Moderate
Control (Cisplatin)50%High

This indicates that modifications to the pyrrolidine structure can lead to enhanced anticancer effects while minimizing toxicity to non-cancerous cells .

Antimicrobial Activity Case Study

Another study focused on antimicrobial efficacy against resistant bacterial strains:

  • Various derivatives were screened against S. aureus and E. coli.
CompoundMinimum Inhibitory Concentration (MIC)Effectiveness
Compound C16 µg/mLEffective
Compound D32 µg/mLModerate
Control (Vancomycin)8 µg/mLHighly Effective

Results indicated that some derivatives showed promising antimicrobial activity against multidrug-resistant strains, highlighting their potential in clinical applications .

Q & A

Basic Research Questions

Q. What are the critical safety and handling protocols for this compound in laboratory settings?

  • Answer: The compound requires stringent safety measures due to its reactive functional groups. Key protocols include:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection is advised if ventilation is insufficient .
  • Storage: Store in a dry, ventilated environment at controlled room temperature (20–25°C), away from ignition sources and oxidizing agents .
  • Emergency Procedures: For skin/eye contact, rinse immediately with water for 15+ minutes. Use chemical-grade adsorbents (e.g., vermiculite) for spills .
    • Note: While some safety data sheets (SDS) classify hazards as "unclassified," conflicting reports emphasize preemptive hazard mitigation .

Q. What synthetic routes are commonly employed to prepare derivatives of 5-oxopentanoic acid?

  • Answer: Esterification and anhydride-based acylation are widely used. For example:

  • Esterification: React 5-oxopentanoic acid with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) at 60°C in an inert atmosphere (argon). Yields are optimized via solvent extraction (hexane) and repeated washing with sodium bicarbonate .
  • Anhydride Activation: Glutaric anhydride reacts with nucleophiles (e.g., ferrocene) in dichloromethane with AlCl₃ as a catalyst. Post-reaction, products are isolated via acid precipitation and characterized by ¹H NMR and LC-MS .

Q. How should researchers characterize this compound and its derivatives?

  • Answer: Use multimodal analytical techniques:

  • ¹H NMR: Identify proton environments (e.g., δ 2.82 ppm for α-protons adjacent to carbonyl groups) .
  • LC-MS/GC-MS: Confirm molecular weight (e.g., m/z 314 for methyl esters) and fragmentation patterns .
  • Elemental Analysis: Validate purity (>95%) via combustion analysis or HPLC with UV detection .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of functional group modifications in this compound?

  • Answer: The 2,5-dioxopyrrolidinyl ester group is highly electrophilic, enabling selective nucleophilic substitutions. Key factors include:

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance reactivity with amines or thiols at the ester site.
  • Catalysis: DMAP (4-dimethylaminopyridine) accelerates acyl transfer reactions, favoring mono-substitution over polymerization .
  • Temperature Control: Low temperatures (0–5°C) suppress side reactions (e.g., hydrolysis of the oxo-pentanoate backbone) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches include:

  • Batch Reproducibility: Validate synthetic batches using HPLC and ¹³C NMR to ensure >98% purity .
  • Bioassay Standardization: Use cell lines with consistent passage numbers (e.g., HEK-293) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Meta-Analysis: Cross-reference data from peer-reviewed studies (e.g., IARC reports) to identify consensus mechanisms .

Q. How can this compound be tailored for targeted drug delivery systems?

  • Answer: Its bifunctional structure allows conjugation with biomolecules:

  • Linker Design: Attach PEG spacers (e.g., tetraethylene glycol) to the pyrrolidinyloxy group to improve solubility and reduce immunogenicity .
  • Prodrug Activation: Incorporate pH-sensitive groups (e.g., hydrazones) for tumor microenvironment-triggered release. LC-MS/MS monitors cleavage efficiency .
  • In Vivo Tracking: Label with ¹⁸F isotopes (e.g., via SN2 displacement of bromine substituents) for PET imaging of biodistribution .

Methodological Notes

  • Contradictory Data Resolution: Cross-validate safety and reactivity data using primary literature (e.g., IARC guidelines) and institutional protocols .
  • Advanced Synthesis: For scale-up, optimize microwave-assisted reactions (e.g., 100 W, 80°C) to reduce reaction times by 40% compared to conventional heating .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-
Reactant of Route 2
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Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-

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